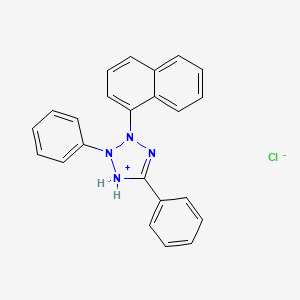
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride is a complex organic compound that features a tetrazole ring substituted with naphthalenyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with diphenylacetonitrile in the presence of a suitable catalyst, followed by the addition of sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with a chlorinating agent to yield the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.
化学反応の分析
Types of Reactions
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl amines.
科学的研究の応用
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用機序
The mechanism by which 3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The naphthalenyl and diphenyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Chloronaphthalene: Shares the naphthalenyl group but lacks the tetrazole ring.
Diphenyltetrazole: Contains the tetrazole ring and diphenyl groups but lacks the naphthalenyl group.
Uniqueness
3-(1-naphthalenyl)-2,5-diphenyl-1H-tetrazol-1-ium chloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C23H19ClN4 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
3-naphthalen-1-yl-2,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H |
InChIキー |
ULYCKMQDAOPFJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



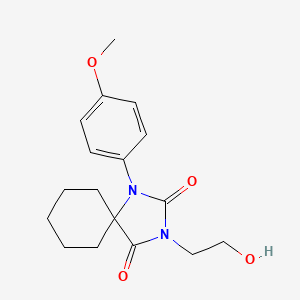
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
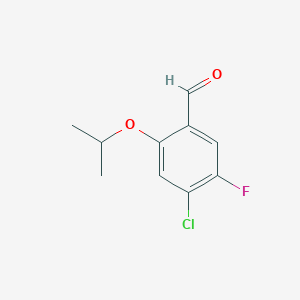
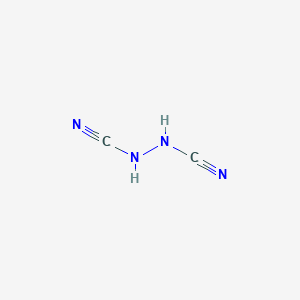
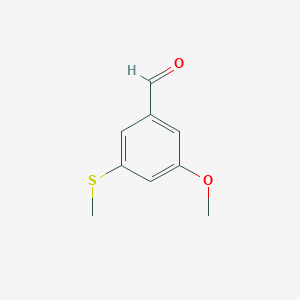
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
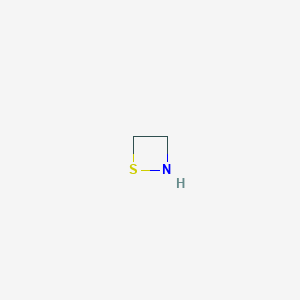
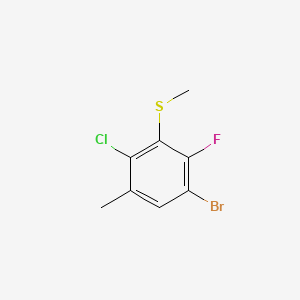
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
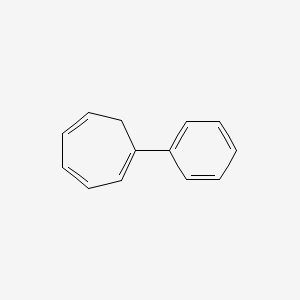
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
